(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol
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Overview
Description
The compound (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol is a complex organic molecule with a unique structure. It features multiple stereocenters and a pyrano[3,4-b][1,4]dioxin core, which is a bicyclic system. The presence of benzyloxy, dimethoxy, and dimethyl groups further adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the pyrano[3,4-b][1,4]dioxin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of stereocenters: Stereoselective reactions, such as asymmetric synthesis or chiral auxiliary-based methods, are employed to ensure the correct configuration at each stereocenter.
Functional group modifications: The benzyloxy, dimethoxy, and dimethyl groups are introduced through various substitution reactions, often under specific conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.
Purification processes: Developing efficient methods for purifying the final product, such as crystallization or chromatography.
Safety and environmental considerations: Implementing measures to handle hazardous reagents and by-products safely.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The benzyloxy group can be reduced to a benzyl group or removed entirely.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Conversion of the hydroxyl group to a carbonyl compound.
Reduction: Formation of a benzyl derivative or complete removal of the benzyloxy group.
Substitution: Introduction of new functional groups in place of the methoxy groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its unique structure in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity through specific interactions with the active site.
Modulating signaling pathways: Affecting cellular signaling pathways by interacting with receptors or other signaling molecules.
Altering gene expression: Influencing gene expression by binding to DNA or interacting with transcription factors.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4aS,5R,8S,8aR)-5-(Methoxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3S,4aS,5R,8S,8aR)-5-(Ethoxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol imparts unique chemical properties, such as increased lipophilicity and potential for π-π interactions, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,13-16,19H,10-11H2,1-4H3/t13-,14+,15-,16+,17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGIPCRVIQCDPG-RFSXOUPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)O)(C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@H]2[C@H](O1)[C@H](CO[C@H]2OCC3=CC=CC=C3)O)(C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731682 |
Source
|
Record name | (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1084896-38-7 |
Source
|
Record name | (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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